COX-2 Inhibitory Activity: N1-Phenyl Methanesulfonamide vs. N1-Phenyl Benzenesulfonamide (Celecoxib) vs. C5-Phenyl Methanesulfonamide
The methanesulfonamide (–NH–SO₂–CH₃) group at the N1-phenyl 4-position of 1,5-diarylpyrazoles is demonstrated to be ineffective for COX-2 inhibition, in stark contrast to the benzenesulfonamide (–SO₂NH₂) at the same position in celecoxib (IC₅₀ = 40 nM) and methanesulfonamide at the C5-phenyl 4-position (IC₅₀ as low as 30 nM) [1]. This positional dependence of the sulfonamide pharmacophore provides a clear qualitative differentiation for N-(4-(1H-Pyrazol-1-yl)phenyl)methanesulfonamide as a COX-2-inactive compound, directly established by the Singh et al. (2004) SAR study [2].
| Evidence Dimension | COX-2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Ineffective (no inhibition observed at N1-phenyl 4-position bearing MeSO₂NH group) |
| Comparator Or Baseline | Celecoxib (N1-phenyl 4-SO₂NH₂): IC₅₀ = 40 nM; C5-phenyl 4-MeSO₂NH analog: IC₅₀ as low as 30 nM |
| Quantified Difference | Qualitative: active vs. inactive; >1000-fold difference in potency relative to C5-phenyl regioisomers |
| Conditions | In vitro COX-2 enzymatic assay using human recombinant COX-2; 1,5-diarylpyrazole scaffold series |
Why This Matters
For researchers designing COX-2 inhibitor libraries or validating target engagement, this compound serves as a structurally matched negative control that eliminates COX-2 activity while preserving the core N-arylpyrazole scaffold, enabling rigorous interpretation of phenotypic screening results.
- [1] Penning, T.D., et al. (1997). J. Med. Chem., 40(9), 1347–1365. Celecoxib COX-2 IC₅₀ = 40 nM. View Source
- [2] Singh, S.K., et al. (2004). Bioorg. Med. Chem. Lett., 14(7), 1683–1688. MeSO₂NH at N(1)-phenyl ring ineffective; at C-5 phenyl ring IC₅₀ as low as 30 nM. View Source
